Gas-Phase Basicity (GB) of Methylketene Exceeds That of Ketene by 21 kJ/mol, Dictating Proton-Transfer Reactivity
The gas-phase basicity of methylketene (GB = 809 ± 3 kJ/mol) is 21 kJ/mol higher than that of the parent ketene (GB = 788 ± 3 kJ/mol), as determined by the thermokinetic method using proton transfer equilibrium measurements [1]. The corresponding proton affinity difference is even larger: PA(methylketene) = 842 ± 3 kJ/mol versus PA(ketene) = 817 ± 3 kJ/mol, a ΔPA of +25 kJ/mol [1]. This enhanced basicity is consistent with the electron-donating inductive effect of the methyl substituent, which stabilizes the protonated species. For comparison, dimethylketene exhibits a further increase to PA = 855 kJ/mol [2]. This 25 kJ/mol PA differential means that in any competitive protonation environment—such as acid-catalyzed trapping, mass spectrometric ionization, or interstellar ion-molecule chemistry—methylketene will be preferentially protonated over ketene by a factor of approximately exp(ΔPA/RT) ≈ 2.4 × 10⁴ at 298 K.
| Evidence Dimension | Gas-phase basicity (GB) and proton affinity (PA) |
|---|---|
| Target Compound Data | GB = 809 ± 3 kJ/mol; PA = 842 ± 3 kJ/mol |
| Comparator Or Baseline | Ketene: GB = 788 ± 3 kJ/mol; PA = 817 ± 3 kJ/mol; Dimethylketene: PA = 855 kJ/mol |
| Quantified Difference | ΔGB (MK vs Ketene) = +21 kJ/mol; ΔPA (MK vs Ketene) = +25 kJ/mol; ΔPA (DMK vs MK) = +13 kJ/mol |
| Conditions | Gas phase, thermokinetic method with reference base B, proton transfer equilibrium [MH]⁺ + B ⇌ M + [BH]⁺ |
Why This Matters
Procurement of methylketene over ketene is essential when proton-transfer or acid-catalyzed reaction pathways are involved, as the 21 kJ/mol GB difference translates to a >10³-fold shift in equilibrium protonation, directly impacting product selectivity and yield.
- [1] Bouchoux, G., & Salpin, J. Y. (1996). Thermokinetic Determination of Gas-Phase Basicities. Application to Ketene, Methylketene, and Formaldimine. The Journal of Physical Chemistry, 100(41), 16555–16560. View Source
- [2] Bouchoux, G., & Salpin, J. Y. (1999). On the heats of formation of methylketene, dimethylketene and related cations. Chemical Physics Letters, 300(3–4), 385–391. View Source
